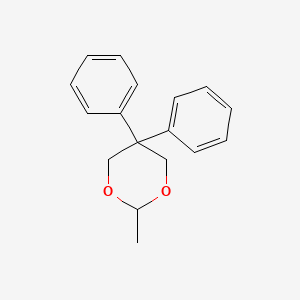
2-Methyl-5,5-diphenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,5-diphenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic acetals with a six-membered ring structure containing two oxygen atoms. This compound is characterized by the presence of a methyl group and two phenyl groups attached to the dioxane ring, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-5,5-diphenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of benzophenone with 2-methylpropane-1,3-diol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5,5-diphenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxane ring into other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorine (Cl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Benzophenone and other carbonyl derivatives.
Reduction: Alcohols and other reduced forms of the dioxane ring.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,5-diphenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Methyl-5,5-diphenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity. The phenyl groups contribute to the compound’s stability and ability to undergo electrophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3-dioxane
- 5-Methyl-2,2-diphenyl-1,3-dioxane
- 2-Ethyl-5,5-dimethyl-1,3-dioxane
Uniqueness
2-Methyl-5,5-diphenyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
54957-99-2 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-methyl-5,5-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C17H18O2/c1-14-18-12-17(13-19-14,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI-Schlüssel |
OFOQGSCQDFWXRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


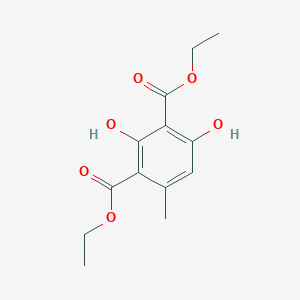
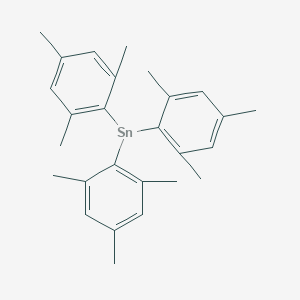
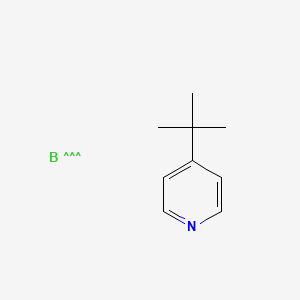
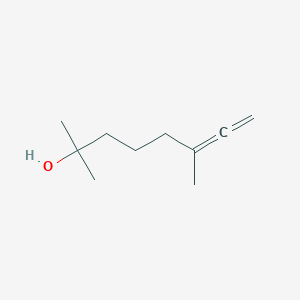
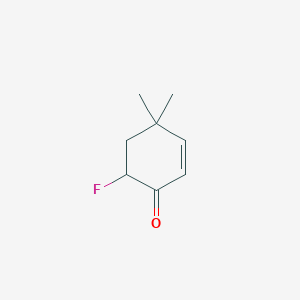
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
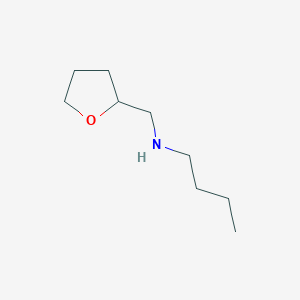
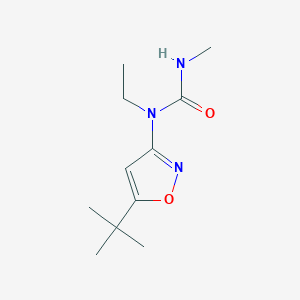
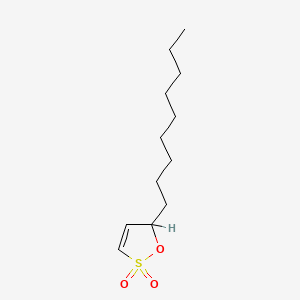

![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
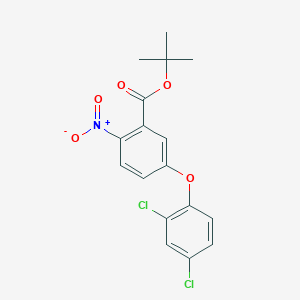
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
